Triacontyldimethylchlorosilane

CAS No.: 70851-52-4

Cat. No.: VC3695986

Molecular Formula: C32H67ClSi

Molecular Weight: 515.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 70851-52-4 |

|---|---|

| Molecular Formula | C32H67ClSi |

| Molecular Weight | 515.4 g/mol |

| IUPAC Name | chloro-dimethyl-triacontylsilane |

| Standard InChI | InChI=1S/C32H67ClSi/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27-28-29-30-31-32-34(2,3)33/h4-32H2,1-3H3 |

| Standard InChI Key | QAADEYIJKBTPIG-UHFFFAOYSA-N |

| SMILES | CCCCCCCCCCCCCCCCCCCCCCCCCCCCCC[Si](C)(C)Cl |

| Canonical SMILES | CCCCCCCCCCCCCCCCCCCCCCCCCCCCCC[Si](C)(C)Cl |

Introduction

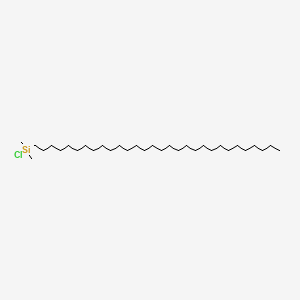

Chemical Identity and Structure

Triacontyldimethylchlorosilane is an organosilicon compound characterized by its long hydrocarbon chain and chlorosilane functional group. The compound has been identified with specific chemical identifiers that facilitate research and commercial tracking.

Chemical Identifiers

The compound can be definitively identified through various standardized chemical identifiers as shown in Table 1.

Table 1: Chemical Identifiers of Triacontyldimethylchlorosilane

| Identifier | Value |

|---|---|

| CAS Number | 70851-52-4 |

| Molecular Formula | C32H67ClSi |

| Molecular Weight | 515.4 g/mol |

| IUPAC Name | chloro-dimethyl-triacontylsilane |

| EINECS | 274-938-6 |

| SMILES | CCCCCCCCCCCCCCCCCCCCCCCCCCCCCCSi(C)Cl |

| InChI | InChI=1S/C32H67ClSi/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27-28-29-30-31-32-34(2,3)33/h4-32H2,1-3H3 |

Structural Features

Triacontyldimethylchlorosilane features a triacontyl group (a linear alkane with thirty carbon atoms) attached to a dimethylchlorosilane moiety. The silicon atom at the center of the molecule forms four bonds: one with the chlorine atom, two with methyl groups, and one with the long hydrocarbon chain. This structure contributes to the compound's characteristic hydrophobic properties and reactivity patterns.

Physical Properties

Understanding the physical properties of triacontyldimethylchlorosilane is essential for its handling, storage, and application in various industrial processes.

Basic Physical Characteristics

Table 2: Physical Properties of Triacontyldimethylchlorosilane

| Property | Value |

|---|---|

| Physical State | Solid |

| Melting Point | 60°C |

| Boiling Point | >250°C |

| Flash Point | >110°C |

| Hydrolytic Sensitivity | Reacts rapidly with moisture, water, protic solvents |

The compound exists as a solid at room temperature, with a relatively low melting point that allows for easier handling in industrial applications. Its high boiling point indicates good thermal stability, making it suitable for processes requiring elevated temperatures .

Solubility and Reactivity

Triacontyldimethylchlorosilane exhibits high hydrolytic sensitivity, reacting rapidly with moisture, water, and protic solvents. This reactivity is characteristic of chlorosilanes, where the Si-Cl bond is susceptible to nucleophilic attack. When exposed to water or hydroxyl-containing compounds, the chlorosilane group undergoes hydrolysis, forming silanols that can further condense to form siloxane bonds .

Synthesis Methods

The synthesis of triacontyldimethylchlorosilane typically involves several approaches that allow for the attachment of the long hydrocarbon chain to the dimethylchlorosilane moiety.

Applications

Triacontyldimethylchlorosilane finds applications across various industrial and research sectors, primarily due to its surface-modifying capabilities and reactivity as a chemical intermediate.

Surface Modification

The compound is extensively used for surface modification, particularly in creating hydrophobic coatings. When applied to silica or other hydroxyl-bearing surfaces, the chlorosilane group reacts with surface hydroxyl groups, forming covalent bonds that anchor the long hydrocarbon chain. This creates a low-energy, hydrophobic surface with excellent water-repellent properties.

Chemical Intermediate

Triacontyldimethylchlorosilane serves as an important chemical intermediate in the synthesis of other organosilicon compounds. Its reactive chlorosilane group allows for further transformations, leading to a wide range of silicone-based materials with applications in adhesives, sealants, and specialty coatings.

Specialized Applications

The compound's unique combination of a long hydrocarbon chain and reactive chlorosilane group makes it valuable in:

-

Self-assembled monolayer (SAM) formation

-

Chromatographic stationary phases

-

Polymer surface modifications

-

Nanoparticle functionalization

These applications leverage the compound's ability to form well-ordered, hydrophobic layers on appropriate substrates.

| Hazard Type | Description |

|---|---|

| Health Hazards | Causes severe skin burns and eye damage (H314, H318) |

| Signal Word | Danger |

| Risk Statements | 34 (Causes burns) |

| Safety Statements | 26-36/37/39 (In case of contact with eyes, rinse immediately with plenty of water and seek medical advice; Wear suitable protective clothing, gloves, and eye/face protection) |

The compound is highly corrosive and can cause severe burns upon contact with skin or eyes, necessitating appropriate personal protective equipment during handling .

Regulatory Information

The compound is listed under various regulatory frameworks:

-

TSCA (Toxic Substances Control Act): Listed

-

RIDADR (Dangerous Goods Regulations): 2987

-

EPA Substance Registry System: Silane, chlorodimethyltriacontyl- (70851-52-4)

Related Compounds

Several compounds share structural similarities with triacontyldimethylchlorosilane, differing primarily in chain length or functional groups attached to silicon.

Structural Analogs

Table 4: Structural Analogs of Triacontyldimethylchlorosilane

| Compound Name | Chemical Formula | Unique Features |

|---|---|---|

| Dimethyloctadecylchlorosilane | C18H39ClSi | Shorter hydrocarbon chain; used in similar applications |

| Hexadecyltrimethoxysilane | C16H34O3Si | Contains methoxy groups; more polar than triacontyldimethylchlorosilane |

| Octadecyltrichlorosilane | C18H36Cl3Si | Trichlorosilane; highly reactive compared to triacontyldimethylchlorosilane |

| Dodecyltrimethoxysilane | C12H26O3Si | Shorter chain; often used in polymer composites |

These related compounds demonstrate how variations in molecular structure affect physical properties and applications, highlighting the versatility of organosilicon chemistry in creating tailored materials for specific uses.

Comparative Properties

The exceptional hydrophobicity of triacontyldimethylchlorosilane stems from its extremely long hydrocarbon chain (C30), which exceeds that of most commonly used alkylsilanes. This extended chain provides enhanced stability and hydrophobic character to modified surfaces, resulting in superior water-repellent properties compared to shorter-chain analogs.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume